molecular formula C17H9Cl2F3N2OS B2456869 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392238-64-1

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2456869
M. Wt: 417.23
InChI Key: UBJHHDWMSBLZSA-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DTTB belongs to the class of thiazole derivatives and has been found to exhibit potent biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.

Starting Materials
3,4-dichloroaniline, 2-bromoacetic acid, thiourea, 3-(trifluoromethyl)benzoic acid, phosphorus oxychloride, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 4-(3,4-dichlorophenyl)thiazol-2-amine, React 3,4-dichloroaniline with thiourea in the presence of sodium hydroxide to obtain 4-(3,4-dichlorophenyl)thiourea., React 4-(3,4-dichlorophenyl)thiourea with phosphorus oxychloride in the presence of N,N-dimethylformamide to obtain 4-(3,4-dichlorophenyl)thiazol-2-amine., Step 2: Synthesis of 2-bromoacetyl-4-(3,4-dichlorophenyl)thiazole, React 2-bromoacetic acid with 4-(3,4-dichlorophenyl)thiazol-2-amine in the presence of acetic anhydride and triethylamine to obtain 2-bromoacetyl-4-(3,4-dichlorophenyl)thiazole., Step 3: Synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, React 2-bromoacetyl-4-(3,4-dichlorophenyl)thiazole with 3-(trifluoromethyl)benzoic acid in the presence of triethylamine and N,N-dimethylformamide to obtain N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzoic acid., React N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzoic acid with triethylamine and ethyl acetate to obtain N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide against different cancer cell lines such as lung cancer, breast cancer, and prostate cancer. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well understood. However, several studies have suggested that N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exerts its biological activity by modulating various signaling pathways. For example, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has also been found to activate the AMPK pathway, which plays a crucial role in energy homeostasis and metabolism.

Biochemical And Physiological Effects

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to exhibit various biochemical and physiological effects. For example, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells. Moreover, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been found to improve cognitive function and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and interact with intracellular targets. Moreover, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to exhibit high potency against cancer cells and other diseases. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide also has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not well understood. Moreover, the synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. First, more studies are needed to understand the mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide and its interaction with intracellular targets. Second, the therapeutic potential of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide needs to be investigated in more detail, including its efficacy and safety in animal models and clinical trials. Third, the synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide needs to be optimized to improve the yield and purity of the compound. Finally, the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide derivatives with improved biological activity and pharmacokinetic properties should be explored.
Conclusion:
In conclusion, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves the reaction of 3,4-dichloroaniline with thioamide and trifluoromethylbenzoyl chloride. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been investigated for its potential therapeutic applications in various diseases, and its mechanism of action involves the modulation of various signaling pathways. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, including understanding its mechanism of action, investigating its therapeutic potential, optimizing its synthesis, and developing new derivatives.

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2OS/c18-12-5-4-9(7-13(12)19)14-8-26-16(23-14)24-15(25)10-2-1-3-11(6-10)17(20,21)22/h1-8H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJHHDWMSBLZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

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